molecular formula C10H14FNO2 B8664903 2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine

2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine

Katalognummer: B8664903
Molekulargewicht: 199.22 g/mol
InChI-Schlüssel: SLKABXJMFCSYCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4,5-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the fluorine atom.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets:

    Receptor Binding: The compound may bind to certain receptors in the brain, affecting neurotransmitter release and signaling pathways.

    Enzyme Inhibition: It could inhibit specific enzymes, altering metabolic pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine: shares structural similarities with other phenethylamines such as 2-(3,4-dimethoxyphenyl)-ethylamine and 2-(3,4-methylenedioxyphenyl)-ethylamine.

    Uniqueness: The presence of the fluorine atom and the specific positioning of the methoxy groups make this compound unique in its chemical properties and potential biological activities.

This structure provides a comprehensive overview of the compound

Eigenschaften

Molekularformel

C10H14FNO2

Molekulargewicht

199.22 g/mol

IUPAC-Name

2-(3-fluoro-4,5-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C10H14FNO2/c1-13-9-6-7(3-4-12)5-8(11)10(9)14-2/h5-6H,3-4,12H2,1-2H3

InChI-Schlüssel

SLKABXJMFCSYCG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)CCN)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.